Zosuquidar Trihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Zosuquidar Trihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar trihydrochloride, also known as LY335979, is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer.[1][2] P-glycoprotein, encoded by the MDR1 gene, functions as an ATP-dependent efflux pump, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4] Zosuquidar was developed to counteract this resistance mechanism and restore the sensitivity of cancer cells to chemotherapy.[5][6] Initially characterized by Syntex Corporation, it was later licensed to Eli Lilly for further development and was granted orphan drug status by the FDA in 2006 for Acute Myeloid Leukemia (AML).[5] However, a Phase III clinical trial for AML and myelodysplastic syndrome did not meet its primary endpoint, leading to the discontinuation of its development for this indication in 2010.[5]
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of Zosuquidar trihydrochloride.
Discovery and Synthesis
Zosuquidar is a derivative of MS-073, with a difluorocyclopropyl substitution in the dibenzosuberane moiety that enhances its activity.[7] The synthesis of Zosuquidar trihydrochloride can be achieved through several related pathways. A common convergent synthesis is outlined below.[5][7]
Synthesis Scheme:
One synthetic route begins with the treatment of dibenzosuberone with difluorocarbene, generated in situ from lithium chlorodifluoroacetate, to produce 10,11-difluoromethanodibenzosuberone via cyclopropanation.[5] The ketone is then reduced using sodium borohydride to yield the corresponding alcohol.[5][7] This alcohol is subsequently halogenated, for instance with hydrobromic acid, to form the anti-bromo derivative.[5][7]
In a parallel step, 5-hydroxyquinoline is reacted with (R)-glycidyl nosylate or a similar reagent to form (R)-1-(5-Quinolinyloxy)-2,3-epoxypropane.[5][7]
The anti-bromo dibenzosuberane derivative is condensed with pyrazine, and the resulting pyrazinium salt is reduced with sodium borohydride to yield the piperazine derivative.[7] Finally, this piperazine derivative is condensed with the previously prepared (R)-1-(5-Quinolinyloxy)-2,3-epoxypropane to yield Zosuquidar.[5][7]
Mechanism of Action
Zosuquidar is a highly potent and selective, non-competitive inhibitor of P-glycoprotein.[8][9][10][11] It binds with high affinity to P-gp, with a reported Ki of 59-60 nM.[8][9][10][11][12] This binding inhibits the ATPase activity of P-gp, which is essential for the energy-dependent efflux of substrates.[4][13] By blocking the function of P-gp, Zosuquidar prevents the transport of chemotherapeutic drugs out of the cancer cells, leading to their increased intracellular accumulation and enhanced cytotoxicity.[14]
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Caption: Zosuquidar inhibits P-gp, preventing chemotherapy efflux and promoting cell death.
Quantitative Data
In Vitro Efficacy
Zosuquidar has demonstrated the ability to reverse P-gp-mediated multidrug resistance in various cancer cell lines at nanomolar concentrations.
| Cell Line | Chemotherapeutic Agent | Zosuquidar Concentration (µM) | Effect |
| CEM/VLB100 | Vinblastine, Doxorubicin, Etoposide, Paclitaxel | 0.1 | Fully restored sensitivity[15] |
| P388/ADR, MCF7/ADR, 2780AD, UCLA-P3.003VLB | Various oncolytics | 0.1 - 0.5 | Completely reversed resistance[8] |
| K562/DOX | Daunorubicin (DNR) | 0.3 | >45.5-fold enhancement of cytotoxicity[11] |
| MDR CHO cells (CHRC5), KB-V1, MES-SA/Dx5, P388/ADR, P388/VCR | Doxorubicin | 0.01 - 0.1 | EC50 values for increasing sensitivity[7] |
The IC50 values for Zosuquidar alone in various drug-sensitive and MDR cell lines typically range from 6 µM to 16 µM.[8][11]
Pharmacokinetic Data from a Phase I Clinical Trial with Doxorubicin
A phase I trial investigated the intravenous administration of Zosuquidar with doxorubicin in patients with advanced malignancies.[2][16]
| Doxorubicin Dose | Parameter | Change with Zosuquidar (>500 mg) |
| 60 mg/m² | Clearance (CL) | 17% decrease[2] |
| 60 mg/m² | Area Under the Curve (AUC) | 25% increase[2] |
| 75 mg/m² | Clearance (CL) | 22% decrease[2] |
| 75 mg/m² | Area Under the Curve (AUC) | 15% increase[2] |
No dose-limiting toxicity of Zosuquidar was observed up to 640 mg/m².[2][17]
Clinical Trial Outcomes
| Trial | Indication | Comparator | Key Findings |
| Phase III (E3999) | Elderly AML | Placebo + standard chemotherapy | No significant improvement in overall survival (Median OS: 7.2 months with Zosuquidar vs. 9.4 months with placebo)[12] |
| Phase I | Acute Leukemia | Standard induction chemotherapy | Complete response rate of 43.7% in a small cohort of 16 patients[1] |
| - | Relapsed/Refractory AML | Gemtuzumab Ozogamicin (GO) | 34% overall remission rate. Median OS was greater in P-gp positive patients (6.0 months) vs. P-gp negative (1.8 months)[18] |
Experimental Protocols
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123. Inhibition of P-gp results in increased intracellular accumulation of rhodamine 123.
Materials:
-
Cancer cell line expressing P-gp (e.g., K562/DOX)
-
Rhodamine 123
-
Zosuquidar
-
Appropriate cell culture medium and buffers
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells and resuspend in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Incubation with Inhibitor: Aliquot cells into tubes and pre-incubate with varying concentrations of Zosuquidar (or a control) for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Loading: Add rhodamine 123 to a final concentration of approximately 0.2 µg/mL and incubate for an additional 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.
-
Flow Cytometry Analysis: Resuspend the cell pellet in PBS and analyze the intracellular fluorescence using a flow cytometer. Increased fluorescence intensity in Zosuquidar-treated cells compared to controls indicates inhibition of P-gp-mediated efflux.
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Caption: A typical workflow for assessing P-gp inhibition using a fluorescent substrate.
P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates. Inhibitors of P-gp can modulate this activity.
Materials:
-
Membrane preparations from P-gp-overexpressing cells
-
ATP
-
ATP regenerating system (phosphoenolpyruvate, pyruvate kinase)
-
Sodium vanadate (a known ATPase inhibitor)
-
Zosuquidar
-
Reagents for detecting inorganic phosphate
Protocol:
-
Reaction Setup: In a 96-well plate, incubate the P-gp-containing membranes in a buffered solution containing ATP and an ATP regenerating system.
-
Addition of Compounds: Add varying concentrations of Zosuquidar to the wells. Include control wells with no inhibitor and wells with sodium vanadate to determine the vanadate-sensitive (i.e., P-gp-specific) ATPase activity.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes).[8]
-
Phosphate Detection: Stop the reaction and add a detection solution that quantifies the amount of inorganic phosphate released from ATP hydrolysis.
-
Data Analysis: The P-gp ATPase activity is calculated as the difference between the total ATPase activity and the vanadate-insensitive activity. The effect of Zosuquidar on this activity can then be determined.
Conclusion
Zosuquidar trihydrochloride is a well-characterized, potent, and selective inhibitor of P-glycoprotein. Its discovery and development marked a significant advancement in the effort to overcome multidrug resistance in cancer. While it did not ultimately achieve regulatory approval for AML, the extensive preclinical and clinical research conducted with Zosuquidar has provided invaluable insights into the role of P-gp in drug resistance and the pharmacological principles of its inhibition. The detailed synthetic pathways, well-defined mechanism of action, and established experimental protocols make Zosuquidar an important tool for ongoing research in oncology and drug development.
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Caption: The logical progression of Zosuquidar's development from problem identification to clinical outcome.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 5. Zosuquidar - Wikipedia [en.wikipedia.org]
- 6. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ashpublications.org [ashpublications.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. medkoo.com [medkoo.com]
- 15. apexbt.com [apexbt.com]
- 16. A Phase I trial of a potent P-glycoprotein inhibitor, zosuquidar trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A clinical trial of zosuquidar plus gemtuzumab ozogamicin (GO) in relapsed or refractory acute myeloid leukemia (RR AML): evidence of efficacy based on leukemic blast P-glycoprotein functional phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
